Diolmycin A1
CAS No.: 150408-69-8
Cat. No.: VC0235458
Molecular Formula: C3H4N2OSe
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150408-69-8 |
---|---|
Molecular Formula | C3H4N2OSe |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Diolmycin A1 is chemically characterized as 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. It belongs to a family of compounds known as diolmycins, which include several stereoisomers with similar structures but different stereochemistry . Specifically, Diolmycin A1 has been identified as the erythro stereoisomer, while its counterpart, Diolmycin A2, represents the threo isomer .
Physical and Chemical Properties
Diolmycin A1 exists as a colorless powder with the molecular formula C18H19NO3 and a molecular weight of 297.14 . Studies of its solubility profile have revealed that it readily dissolves in polar solvents such as methanol and dimethyl sulfoxide (DMSO), but remains insoluble in chloroform (CHCl3) . These properties influence its extraction methods and potential formulation strategies for pharmaceutical applications.
Stereochemistry
The stereochemical configuration of Diolmycin A1 has been elucidated through asymmetric total synthesis. Research has established that (+)-Diolmycin A1 possesses the absolute configuration (11S, 12R), while (-)-Diolmycin A1 has the configuration (11R, 12S) . Interestingly, natural Diolmycin A1 isolated from bacterial sources comprises a 4:1 mixture of (-) and (+) enantiomers, indicating a predominance of the (11R, 12S) configuration in naturally occurring samples .
Discovery and Biological Origin
Initial Isolation
Diolmycins, including Diolmycin A1, were first isolated from the culture broth of the actinomycete strain Streptomyces sp. WK-2955 . This discovery was part of a broader screening program aimed at identifying novel anticoccidial agents from microbial sources, particularly targeting compounds effective against parasitic infections in livestock.
Producing Organism
The bacterium responsible for producing Diolmycin A1 belongs to the genus Streptomyces, a group of gram-positive bacteria widely recognized for their capacity to synthesize bioactive secondary metabolites, including many clinically important antibiotics . Streptomyces sp. WK-2955, the specific strain from which Diolmycin A1 was isolated, exemplifies the pharmaceutical potential of actinomycete bacteria as sources of novel therapeutic compounds.
Synthesis Methods
Total Synthesis Approach
Researchers have developed an asymmetric total synthesis of Diolmycin A1, successfully achieved in six steps starting from 2-(4-hydroxyphenyl)ethanol as the primary substrate . This synthetic pathway employs a stereoselective Wittig reaction as a key step in establishing the required stereochemistry of the final compound.
Biological Activity
Anticoccidial Properties
The primary biological activity of Diolmycin A1 is its potent anticoccidial effect, particularly against Eimeria tenella, a protozoan parasite responsible for causing coccidiosis in poultry . In vitro testing has demonstrated that Diolmycin A1 effectively inhibits the formation of mature schizonts in host cells, thereby disrupting the parasite's life cycle and preventing infection progression.
Potency and Efficacy Measurements
In standardized assays, Diolmycin A1 exhibits remarkable potency, with a minimum effective concentration for anticoccidial activity measured at 0.02 μg/ml . At this concentration, no mature schizonts were observed in BHK cells used as hosts in the testing system, indicating complete inhibition of parasite development.
Activity Against Resistant Strains
Notably, Diolmycin A1 has shown efficacy against monensin-resistant strains of Eimeria tenella in in vitro assay systems . This property is particularly valuable given the increasing prevalence of resistance to conventional anticoccidial agents in veterinary medicine.
Comparative Analysis with Related Compounds
Activity Comparison with Other Anticoccidial Agents
Table 1 presents a comparative analysis of Diolmycin A1 with other anticoccidial antibiotics discovered through screening for schizont production inhibitors:
Antibiotic | Minimum Effective Concentration (mM) | ||
---|---|---|---|
Anticoccidial Activity (A)* | Cytotoxicity (B)** | Specificity (B/A) | |
Diolmycin A1 | 0.067 | 0.6 | 10 |
Diolmycin A2 | 0.67 | 6.7 | 10 |
Diolmycin B1 | 73.0 | >73.0 | >1 |
Diolmycin B2 | 73.0 | >73.0 | >1 |
Xanthoquinodin A1 | 0.035 | 3.50 | 100 |
Xanthoquinodin A2 | 0.035 | 0.35 | 10 |
Xanthoquinodin A3 | 0.035 | 3.50 | 100 |
Fudecalone | 16.0 | 160 | 10 |
*No mature schizonts were observed in BHK-21 cells as a host at the indicated drug concentration.
**No BHK-21 cell was observed at the indicated drug concentration.
(Data adapted from )
Cytotoxicity and Selectivity Profile
Cytotoxicity Assessment
While Diolmycin A1 exhibits potent anticoccidial properties, research has also evaluated its effects on mammalian cells to assess potential toxicity. Studies have determined that cytotoxic effects on BHK-21 cells become apparent at concentrations of 0.2 μg/ml .
Therapeutic Window
The relationship between anticoccidial activity and cytotoxicity establishes a specificity ratio (cytotoxicity/anticoccidial activity) of approximately 10 for Diolmycin A1 . This moderate selectivity indicates a defined therapeutic window that might require careful dosage management in potential veterinary applications.
Synthetic Analogs and Structure Modifications
Analog Development
Building upon the basic structure of Diolmycin A1, researchers have synthesized various analogs to investigate structure-activity relationships and potentially enhance desirable properties such as potency and selectivity . These efforts represent a rational approach to drug development using Diolmycin A1 as a lead compound.
Pharmacophore Identification
Through systematic modification of the Diolmycin A1 structure, researchers have worked to identify the essential structural features (pharmacophore) responsible for its anticoccidial activity. These investigations contribute valuable information for the design of next-generation anticoccidial agents with improved properties.
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